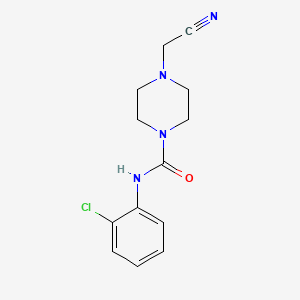
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid, also known as DIMPA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research.
作用機序
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid acts as a competitive inhibitor of EAAT2, binding to the substrate-binding site of the transporter and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and modulate synaptic transmission.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate glutamate-mediated processes in the brain, including synaptic transmission, plasticity, and neurotoxicity. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid in lab experiments is its selectivity for EAAT2, which allows for the specific modulation of glutamate-mediated processes. However, its potency as an inhibitor may vary depending on the experimental conditions, and its effects may be influenced by other factors such as the presence of other transporters or receptors.
将来の方向性
There are several potential future directions for research on 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid. One area of interest is the development of more potent and selective inhibitors of EAAT2, which could provide more precise tools for studying glutamate-mediated processes. Another direction is the investigation of the potential therapeutic applications of EAAT2 inhibitors, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the effects of EAAT2 inhibition on brain function and to identify any potential limitations or side effects of using such inhibitors in vivo.
In conclusion, this compound is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective inhibition of EAAT2 allows for the specific modulation of glutamate-mediated processes, and its anti-inflammatory and neuroprotective effects make it a promising tool for investigating the role of glutamate in brain function and disease. Further research is needed to fully understand the effects and limitations of using EAAT2 inhibitors in vivo and to identify potential therapeutic applications.
合成法
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid can be synthesized through a multistep process involving the condensation of 2,3-dihydro-1H-indene-5-carboxylic acid with N-methylglycine methyl ester, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the reduced intermediate with acetic anhydride.
科学的研究の応用
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the glutamate transporter EAAT2, which plays a crucial role in regulating extracellular glutamate levels in the brain. By inhibiting EAAT2, this compound can increase extracellular glutamate levels and facilitate the study of glutamate-mediated processes in the brain.
特性
IUPAC Name |
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(14(17)18)8-15-13(16)12-6-5-10-3-2-4-11(10)7-12/h5-7,9H,2-4,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGRVZNRAACRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(CCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)
![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)

![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)